molecular formula C11H17IN4O2S B1399221 [5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine CAS No. 1361113-25-8

[5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine

Cat. No. B1399221
CAS RN: 1361113-25-8
M. Wt: 396.25 g/mol
InChI Key: LGGZTFXOLAQMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine” is a synthetic organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not provided in the available resources.


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

GPR119 Agonist Development

A notable application of related pyrimidin-2-yl derivatives is in the development of GPR119 agonists. Specifically, N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been explored for their potential in enhancing GPR119 agonist activity. These compounds have shown promise in increasing insulin secretion and reducing plasma glucose levels in diabetic animal models, indicating their potential in diabetes treatment. The research involved meticulous design, synthesis, and biological evaluation of these compounds, leading to the identification of compounds with improved profiles for hERG inhibition, a crucial factor in cardiac safety (Kubo et al., 2021).

Insecticidal and Antibacterial Applications

Pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial potential. The cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave conditions has led to compounds that exhibit pronounced antimicrobial properties. These compounds have been structurally characterized and their biological activities assessed, showcasing their relevance in addressing agricultural and health-related concerns (Deohate & Palaspagar, 2020).

Synthesis and Green Metric Evaluation

The synthesis of related compounds, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, has been reported with a focus on green chemistry metrics. This process, involved in the synthesis of important pharmaceutical intermediates, underscores the importance of evaluating chemical processes based on parameters like atom economy, reaction mass efficiency, and E-factor. This approach is crucial in ensuring that chemical synthesis is not only effective but also environmentally sustainable (Gilbile et al., 2017).

properties

IUPAC Name

5-iodo-N,N-dimethyl-4-(1-methylsulfonylpyrrolidin-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN4O2S/c1-15(2)11-13-7-8(12)10(14-11)9-5-4-6-16(9)19(3,17)18/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGZTFXOLAQMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2CCCN2S(=O)(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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